molecular formula C6H13N3O2S B125426 L-thiocitrulline CAS No. 156719-37-8

L-thiocitrulline

Katalognummer: B125426
CAS-Nummer: 156719-37-8
Molekulargewicht: 191.25 g/mol
InChI-Schlüssel: BKGWACHYAMTLAF-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Thiocitrulline (γ-thioureido-L-norvaline) is a potent, stereospecific inhibitor of nitric oxide synthases (NOS), enzymes responsible for nitric oxide (NO) production via L-arginine oxidation. It was developed by substituting the carboxamide oxygen in L-citrulline with sulfur, enhancing its affinity for NOS isoforms (neuronal, endothelial, and inducible NOS) . This compound binds reversibly to the heme cofactor in NOS, inducing a Type II spectral shift, indicative of a high-spin to low-spin transition in heme iron, likely through sulfur ligation . In vivo, it effectively reverses hypotension in septic shock models, demonstrating rapid pressor effects at low doses (20 mg/kg in rats) .

Vorbereitungsmethoden

Thiocitrullin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Modifikation von N-alpha-Benzyloxycarbonyl-L-Ornithin. Die Verbindung wird mit konzentriertem Ammoniak behandelt, um sie in L-Arginin umzuwandeln, das dann weiter modifiziert wird, um Thiocitrullin zu erzeugen . Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Thiocitrullin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Thiocitrullin kann oxidiert werden, um Disulfidbrücken zu bilden.

    Reduktion: Es kann reduziert werden, um Thiole zu bilden.

    Substitution: Thiocitrullin kann Substitutionsreaktionen eingehen, bei denen die Thioureidogruppe durch andere funktionelle Gruppen ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Thiocitrullin übt seine Wirkungen hauptsächlich durch die Hemmung der Stickstoffoxidsynthase aus. Es konkurriert mit L-Arginin um die Bindung an das Enzym und reduziert so die Produktion von Stickstoffmonoxid. Diese Hemmung ist stereospezifisch und reversibel, was Thiocitrullin zu einem potenten und selektiven Inhibitor macht. Die beteiligten molekularen Ziele umfassen die Häm-Bindungsdomäne der Stickstoffoxidsynthase, wo Thiocitrullin mit dem aktiven Zentrum des Enzyms interagiert .

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Synthase Inhibition

L-thiocitrulline acts as a potent inhibitor of nitric oxide synthase (NOS), particularly the neuronal and endothelial isoforms. Its mechanism involves competitive inhibition with L-arginine, which is the natural substrate for NOS. This property has significant implications for conditions characterized by excessive nitric oxide production, such as septic shock.

  • Case Study: Septic Shock
    Research indicates that this compound can serve as a pressor agent in both normal and endotoxemic rats, suggesting its utility in treating hypotension associated with septic shock. In vivo studies demonstrated that this compound effectively counteracts the hypotensive effects induced by lipopolysaccharides and interferon-gamma .

Neuroprotection

The neuroprotective effects of this compound have been explored in models of intracerebral hemorrhage (ICH). S-methyl-L-thiocitrulline (SMTC), a derivative, has been shown to protect against brain injuries and improve neurological function post-ICH.

  • Case Study: Intracerebral Hemorrhage
    In animal studies, administration of SMTC significantly reduced neuronal death and improved outcomes related to microvascular integrity after ICH. The treatment also decreased the activation of gelatinolytic enzymes in the perihematomal region, indicating a protective effect on brain tissue .

Urological Applications

This compound has also been studied for its effects on bladder function and urethral sphincter control. Its administration can modulate detrusor contractions and urethral sphincter tonus.

  • Case Study: Rat Micturition Reflex
    A study involving S-methyl-L-thiocitrulline showed that intrathecal administration led to significant inhibition of urethral sphincter relaxation and detrusor contractions in rats. The effects were reversible with L-arginine administration, highlighting the compound's role in regulating micturition .

Cardiovascular Health

The compound's ability to influence vascular responses makes it relevant for cardiovascular applications. S-alkyl-L-thiocitrullines have demonstrated strong pressor activity in normotensive models, indicating potential use in managing blood pressure-related conditions.

  • Research Findings
    Studies have shown that S-methyl-L-thiocitrulline can reverse hypotension in experimental models, suggesting its application in treating conditions where blood pressure stabilization is necessary .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Nitric Oxide Synthase InhibitionCompetitive inhibition with L-arginineEffective in treating septic shock-related hypotension
NeuroprotectionReduces neuronal death and preserves microvascular integrityProtects against ICH-induced brain injuries
Urological FunctionModulates detrusor contractions and urethral sphincterInhibits micturition reflex; effects reversible by L-arginine
Cardiovascular HealthStrong pressor activityReverses hypotension in normotensive models

Wirkmechanismus

Thiocitrulline exerts its effects primarily by inhibiting nitric oxide synthase. It competes with L-arginine for binding to the enzyme, thereby reducing the production of nitric oxide. This inhibition is stereospecific and reversible, making thiocitrulline a potent and selective inhibitor. The molecular targets involved include the heme-binding domain of nitric oxide synthase, where thiocitrulline interacts with the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Compound Structural Feature NOS Inhibition (Ki) Selectivity Reversibility Metabolic Fate
L-Thiocitrulline Sulfur substitution at carboxamide 0.06 µM (nNOS), 3.65 µM (iNOS) Broad (nNOS > iNOS) Reversible Not metabolized to L-citrulline
L-NMA NG-Methylated L-arginine 0.18 µM (nNOS), 6 µM (iNOS) Non-selective Irreversible* Metabolized to L-citrulline
L-NNA NG-Nitro-L-arginine 0.2–0.5 µM (nNOS) Preferential for nNOS Slow reversal Stable
S-Methyl-L-thiocitrulline S-Methylated thiocitrulline 0.01–0.1 µM (nNOS) Enhanced nNOS affinity Reversible Improved stability
L-Citrulline Natural NOS product No inhibition N/A N/A Recycled to L-arginine

*L-NMA causes mechanism-based irreversible inhibition over time .

Key Findings

Binding Affinity and Selectivity: this compound exhibits higher affinity for nNOS (Ki = 0.06 µM) than iNOS (Ki = 3.65 µM) in rat models, though human isoform selectivity remains unconfirmed . Its methyl derivative, S-methyl-L-thiocitrulline, shows 10-fold greater potency than L-NMA (Ki = 0.01–0.1 µM) . L-NNA, another neutral inhibitor, binds tightly but dissociates slowly, limiting therapeutic utility .

Mechanistic Differences: this compound’s sulfur atom likely acts as a sixth ligand to heme iron, altering spin state and blocking electron transfer required for NO synthesis .

Pharmacokinetic and Therapeutic Advantages: Neutral charge enables transport via non-cationic pathways, improving tissue distribution compared to cationic L-NMA . In septic rats, this compound rapidly normalizes blood pressure without sustaining NO production via metabolite recycling .

Spectral and Kinetic Evidence :

  • Type II spectral shifts (peak at 435 nm, trough at 392 nm) confirm direct heme interaction, distinct from L-arginine’s Type I spectra .
  • Competitive inhibition kinetics (Ki ≈ 4–20% of L-arginine’s Km) highlight its role as a substrate analog .

Research Implications and Limitations

  • Therapeutic Potential: Co-administration with L-NMA may achieve broader NOS inhibition due to complementary transport mechanisms .
  • Unresolved Questions : Temperature-dependent spin-state equilibria (observed via EPR) warrant further study to clarify heme interactions .

Tables

Table 1: Comparative Inhibition Constants (Ki) of NOS Inhibitors

Compound nNOS (Ki, µM) iNOS (Ki, µM) eNOS (Ki, µM) Source
This compound 0.06 3.65 1.5*
L-NMA 0.18 6.0 2.0
S-Methyl-L-thiocitrulline 0.01 0.1 0.05

*Estimated from aortic ring assays .

Table 2: Spectral and Functional Properties

Property This compound L-NMA L-Arginine
Spectral Shift Type Type II (435 nm peak) Type I (380 nm peak) Type I (380 nm peak)
Heme Iron Spin State Low-spin transition No shift High-spin stabilization
Reversibility Rapid (~30 s) Irreversible N/A

Biologische Aktivität

L-thiocitrulline, also known as gamma-thioureido-L-norvaline, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its mechanisms of action, effects in various biological contexts, and potential therapeutic applications.

This compound acts primarily as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and citrulline. Studies have shown that this compound binds to the heme group of NOS, altering the enzyme's activity and inhibiting the production of NO. Its binding affinity is notably high, with a Ki value suggesting that it competes effectively with L-arginine for the active site on NOS .

Key Findings:

  • Inhibition Type : Competitive with L-arginine (Ki approximately 4-20% of KArgm).
  • Binding Characteristics : Induces a "Type II" difference spectrum in heme iron, indicating a significant interaction through thioureido sulfur .
  • Physiological Effects : Demonstrated potent pressor effects in vivo, suggesting potential utility in conditions characterized by hypotension, such as septic shock .

1. Cardiovascular Implications

This compound has been studied for its effects on vascular function. It has shown promise in modulating blood pressure and vascular tone through its inhibitory action on NOS. In models of endotoxemia, it exhibited significant pressor responses, indicating its potential role in managing septic shock-related hypotension .

2. Neuropharmacology

The inhibition of NO production by this compound has implications for neuropharmacology. Research indicates that NOS inhibitors can produce anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also influence mood and anxiety disorders by modulating NO levels in the central nervous system .

3. Immune Response Modulation

Recent studies have highlighted the role of this compound in modulating immune responses. It enhances T-cell activation while inhibiting regulatory T-cell (Treg) function, which could have implications for autoimmune diseases and transplant rejection scenarios .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
NOS InhibitionPotent competitive inhibitor; effective pressor agent in vivo
NeuropharmacologyAnxiolytic effects observed; potential antidepressant properties
Cardiovascular EffectsSignificant protection against hypotension during endotoxemia
Immune ResponseEnhances T-cell response; inhibits Treg function

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Management of Hypotension : Particularly useful in septic shock where NO overproduction leads to vasodilation and hypotension.
  • Treatment of Mood Disorders : As a potential adjunct therapy for anxiety and depression through modulation of NO pathways.
  • Autoimmunity and Transplantation : Its ability to enhance T-cell responses while inhibiting Treg activity presents opportunities for research into autoimmune therapies and transplant tolerance.

Q & A

Q. What experimental methodologies are most robust for characterizing L-thiocitrulline’s binding affinity to nitric oxide synthase (NOS) isoforms?

To study this compound’s binding kinetics and selectivity for neuronal NOS (nNOS) versus other isoforms, employ a combination of electron paramagnetic resonance (EPR) spectroscopy and competitive inhibition assays . EPR can directly monitor ligand-induced perturbations in the heme cofactor environment, as demonstrated by shifts in g-values (e.g., from g = 7.33 to 7.70 in nNOS upon this compound binding) . Pair this with enzyme activity assays under standardized conditions (e.g., pH, cofactor concentrations) to resolve discrepancies in reported Ki values between species (e.g., rat vs. human nNOS) . Ensure reproducibility by documenting buffer compositions, enzyme sources, and assay temperatures in line with guidelines for experimental transparency .

Q. How can researchers address contradictions in this compound’s isoform selectivity across studies?

Contradictions often arise from heterogeneous assay conditions or species-specific enzyme variations . For example, this compound shows higher affinity for rat nNOS (Ki = 0.6 µM) compared to recombinant human nNOS, likely due to differences in heme coordination or buffer ionic strength . To resolve this:

  • Conduct comparative assays using identical protocols across isoforms.
  • Validate findings with structural techniques like X-ray crystallography or molecular docking to identify residue-level interactions (e.g., sulfur-mediated coordination to the heme iron) .
  • Report all variables (e.g., enzyme purity, cofactors) as per analytical chemistry standards .

Q. What computational strategies are effective for designing this compound derivatives with enhanced nNOS selectivity?

Advanced in silico methods such as FlexX docking and molecular dynamics simulations can optimize this compound’s scaffold. For example:

  • Replace the guanidine group’s sulfur atom with bioisosteres to improve heme coordination .
  • Hybridize this compound with imidazole moieties to exploit active-site hydrogen bonding (e.g., compound 30 in ).
  • Validate predictions with binding free energy calculations (e.g., MM-GBSA) and cross-check against experimental IC50 values. Ensure computational workflows adhere to reproducibility standards by sharing force field parameters and docking scripts .

Q. How should researchers structure a hypothesis-driven study on this compound’s therapeutic potential in neurological disorders?

Apply the PICOT framework to define:

  • Population/Problem : Specific disease models (e.g., neuropathic pain in rodents).
  • Intervention : Dose-response studies of this compound versus conventional NOS inhibitors.
  • Comparison : Baseline NO levels or behavioral outcomes.
  • Outcome : Metrics like reduced oxidative stress or improved motor function.
  • Timeframe : Acute vs. chronic administration timelines .
    Incorporate blinded experimental design and power analysis to ensure statistical validity, as recommended in preclinical research guidelines .

Q. What analytical techniques are critical for confirming this compound’s purity and stability in experimental formulations?

  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%).
  • Mass spectrometry (MS) for molecular weight confirmation and degradation product identification.
  • Stability studies under physiological conditions (e.g., pH 7.4, 37°C) to quantify half-life.
    Document these protocols in the Methods section, including column specifications, mobile phases, and calibration curves, following analytical chemistry reporting standards .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound?

  • Use radiolabeled analogs (e.g., <sup>14</sup>C-L-thiocitrulline) for precise biodistribution tracking.
  • Employ microdialysis in target tissues (e.g., brain) to measure unbound drug concentrations.
  • Apply compartmental modeling to estimate absorption rates and clearance.
    Address species-specific metabolism by comparing rodent and primate data, and validate assays with positive controls (e.g., L-arginine) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

  • Fit data to nonlinear regression models (e.g., Hill equation) to derive IC50 and Hill coefficients.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize clinical relevance.
    Avoid overinterpreting outliers; instead, perform Grubbs’ test for exclusion criteria .

Q. How should contradictory findings about this compound’s redox interactions be reconciled?

Some studies suggest this compound modulates reactive oxygen species (ROS), while others report no effect. To reconcile:

  • Standardize ROS detection methods (e.g., electron spin resonance vs. fluorescent probes).
  • Control for confounding factors like cellular thiol levels or assay interference by heme groups.
  • Perform meta-analysis of existing data to identify trends across experimental conditions .

Eigenschaften

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWACHYAMTLAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156719-37-8
Record name Thiocitrulline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-thiocitrulline
Reactant of Route 2
L-thiocitrulline
Reactant of Route 3
Reactant of Route 3
L-thiocitrulline
Reactant of Route 4
L-thiocitrulline
Reactant of Route 5
L-thiocitrulline
Reactant of Route 6
L-thiocitrulline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.